
1-Cyclopropyl-6,7-Difluor-5-methyl-4-oxo-1,4-dihydrochinolin-3-carbonsäure
Übersicht
Beschreibung
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (DQC) is a synthetic organic compound belonging to the class of quinoline carboxylic acids. It is a highly versatile compound that has a wide range of applications in organic synthesis and scientific research. DQC has been studied extensively for its unique chemical and physical properties, and has been found to be a useful tool for the synthesis of complex molecules, as well as for its potential applications in biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Diese Verbindung wird bei der Synthese von chiralen Aminopiperidinylchinolonen verwendet, die potente antibakterielle Mittel gegen resistente Krankheitserreger sind . Diese Mittel sind aufgrund ihres einzigartigen Wirkmechanismus besonders effektiv, der die Hemmung der bakteriellen DNA-Gyrase beinhaltet . Dadurch können sie zur Behandlung von Infektionskrankheiten eingesetzt werden, die durch Stämme verursacht werden, die gegen viele andere Klassen von Antibiotika resistent sind .
Fluorochinolon-Familie
Die Verbindung gehört zur Familie der Fluorochinolon-Antibiotika . Fluorochinolone haben eine hohe antibakterielle Aktivität und ein breites Spektrum, das viele Antibiotika übertrifft . Sie haben eine verbesserte Penetrationsfähigkeit durch Zellmembranen, was zu ihrer hohen antibakteriellen Aktivität beiträgt .
Strukturmodifikationen
Die Struktur dieser Verbindung ermöglicht verschiedene Modifikationen, wie z. B. die Einarbeitung von Substituenten in die Positionen 1–8 oder Annelation . Diese Modifikationen können zu einer bemerkenswerten Verbesserung der antimikrobiellen Eigenschaften führen .
Komplexbildung mit Metallen
Fluorochinolone, einschließlich dieser Verbindung, können Komplexe mit Metallen bilden . Diese Komplexe haben potenzielle Anwendungen in verschiedenen Bereichen, obwohl die spezifischen Anwendungen für diese Verbindung in den Quellen nicht erwähnt werden.
Zwischenprodukt in der Synthese
Diese Verbindung kann als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet werden
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIBAIBBZICDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562617 | |
| Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119915-47-8 | |
| Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
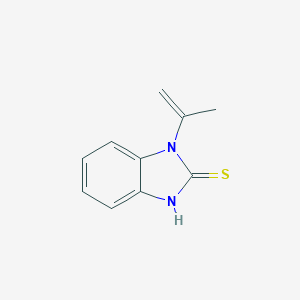
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)
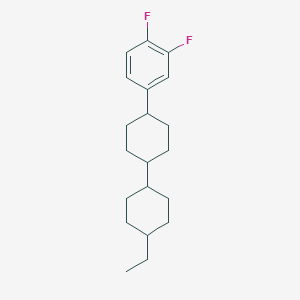
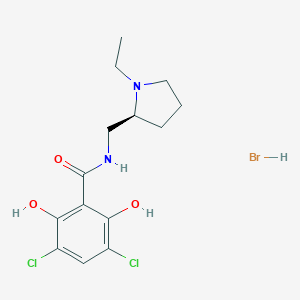
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
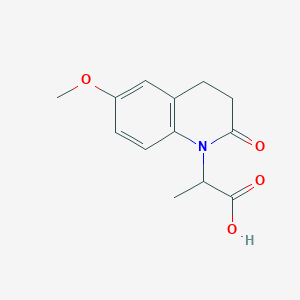

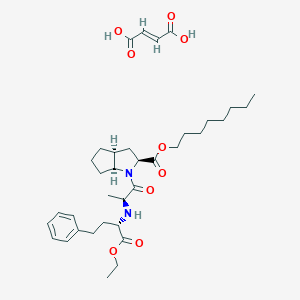
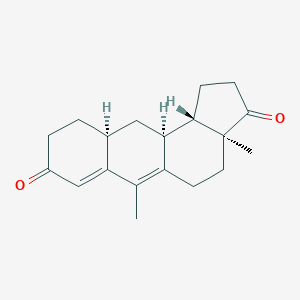


![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)